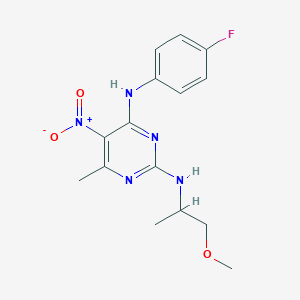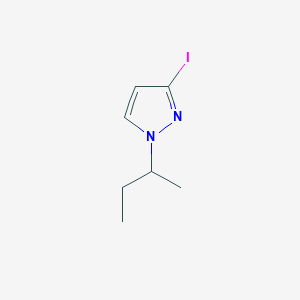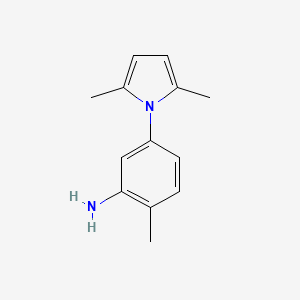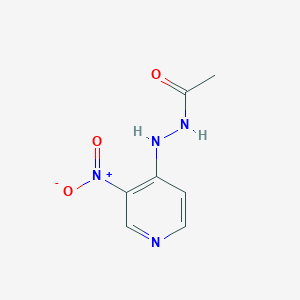
N'-cyclohexyl-N-(3-propan-2-yloxypropyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’-cyclohexyl-N-(3-propan-2-yloxypropyl)oxamide” is a complex organic compound. It contains a cyclohexyl group, which is a cycloalkane with the formula C6H11, attached to an oxamide group through an amide linkage . The oxamide group is a functional group containing two carbonyl groups (C=O) attached to a nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a cyclohexyl ring, an amide group, and a propyl group with an ether linkage. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
As an amide, this compound could undergo various reactions, such as hydrolysis, reduction, or reactions with organolithium or Grignard reagents. The ether group might be relatively unreactive except under harsh conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular size, and functional groups would influence its solubility, melting point, boiling point, and other physical properties .Mechanism of Action
The exact mechanism of action of N'-cyclohexyl-N-(3-propan-2-yloxypropyl)oxamide is not fully understood, but it is believed to act on multiple pathways. In cancer cells, this compound induces apoptosis by activating caspases and disrupting the mitochondrial membrane potential. This compound also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In neurodegenerative diseases, this compound reduces oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation and induces apoptosis. This compound also reduces the expression of pro-inflammatory cytokines and increases the expression of anti-inflammatory cytokines. In neurodegenerative diseases, this compound reduces oxidative stress and inflammation, which are known to contribute to disease progression.
Advantages and Limitations for Lab Experiments
N'-cyclohexyl-N-(3-propan-2-yloxypropyl)oxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a viable option for further research. This compound has also been shown to have low toxicity, which is important for in vitro and in vivo studies. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its use. This compound also has limited solubility in water, which may affect its bioavailability.
Future Directions
There are several future directions for research on N'-cyclohexyl-N-(3-propan-2-yloxypropyl)oxamide. In cancer research, this compound could be further studied for its potential as a therapeutic agent in combination with other drugs. In neurodegenerative disease research, this compound could be studied for its potential as a disease-modifying agent. This compound could also be studied for its potential as an analgesic and anti-inflammatory agent in pain research. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its use in various fields of research.
Conclusion
In conclusion, this compound is a promising chemical compound that has been studied for its potential as a therapeutic agent in cancer and neurodegenerative disease research. Its mechanism of action is not fully understood, but it has been shown to have several biochemical and physiological effects. This compound has advantages and limitations for lab experiments, and there are several future directions for further research. Overall, this compound has the potential to be a valuable tool in scientific research.
Synthesis Methods
N'-cyclohexyl-N-(3-propan-2-yloxypropyl)oxamide can be synthesized through a multi-step reaction process that involves the reaction of cyclohexylamine with 3-bromo-1-propanol to form N-cyclohexyl-3-propan-2-yloxypropan-1-amine. This intermediate is then reacted with oxalyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to improve yield and purity, making it a viable option for further research.
Scientific Research Applications
N'-cyclohexyl-N-(3-propan-2-yloxypropyl)oxamide has been studied for its potential as a therapeutic agent in various fields of research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. This compound has also been studied for its potential as an analgesic and anti-inflammatory agent.
Safety and Hazards
properties
IUPAC Name |
N'-cyclohexyl-N-(3-propan-2-yloxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-11(2)19-10-6-9-15-13(17)14(18)16-12-7-4-3-5-8-12/h11-12H,3-10H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRRVMRQNJUVMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C(=O)NC1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{6-Oxaspiro[3.4]octan-7-yl}methanol](/img/structure/B2917849.png)
![7-Chloro-2-(6-methylpyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2917850.png)





![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/no-structure.png)


![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2917865.png)